2-{(E)-[2-(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
2-{(E)-[2-(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound with a molecular formula of C29H19Cl2N3O5S2 and a molecular weight of 624.526 g/mol This compound is notable for its unique structure, which includes a benzothiophene core, a chlorophenyl sulfonyl group, and a hydrazono linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenyl sulfonyl chloride: This intermediate is prepared by reacting 4-chlorobenzenesulfonyl chloride with an appropriate amine under controlled conditions.
Formation of the hydrazone linkage: The 4-chlorophenyl sulfonyl chloride is then reacted with 2-aminobenzoyl hydrazine to form the hydrazone intermediate.
Coupling with benzothiophene: The hydrazone intermediate is then coupled with 3-chloro-1-benzothiophene-2-carboxylic acid under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining reaction conditions, purification steps, and quality control, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[2-(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage or the sulfonyl group, leading to different reduced products.
Substitution: The chlorophenyl and benzothiophene moieties can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{(E)-[2-(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(E)-[2-(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl sulfonyl chloride: A precursor in the synthesis of the compound.
3-chloro-1-benzothiophene-2-carboxylic acid: Another precursor used in the synthesis.
Benzothiophene derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
2-{(E)-[2-(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazone linkage and sulfonyl group make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
477733-20-3 |
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Molecular Formula |
C29H19Cl2N3O5S2 |
Molecular Weight |
624.5 g/mol |
IUPAC Name |
[2-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C29H19Cl2N3O5S2/c30-19-13-15-20(16-14-19)41(37,38)34-23-10-4-2-8-21(23)28(35)33-32-17-18-7-1-5-11-24(18)39-29(36)27-26(31)22-9-3-6-12-25(22)40-27/h1-17,34H,(H,33,35)/b32-17+ |
InChI Key |
VFLCXDLVSLALRU-VTNSRFBWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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